(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate is a chemical compound known for its unique structure and properties It consists of a phenylacetate group attached to a dioxolane ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate typically involves the reaction of phenylacetic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism by which (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The dioxolane ring provides stability and influences the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Phenylacetic acid esters: Compounds like methyl phenylacetate and ethyl phenylacetate share structural similarities but differ in their ester groups.
Dioxolane derivatives: Compounds such as 2,2-dimethyl-1,3-dioxolane-4-methanol and its esters.
Uniqueness: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phenylacetate is unique due to the combination of the dioxolane ring and phenylacetate group, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
111219-29-5 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-phenylacetate |
InChI |
InChI=1S/C14H18O4/c1-14(2)17-10-12(18-14)9-16-13(15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
GUFKXOMWPLXIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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